7-methoxy-1H-benzo[d]imidazole
Overview
Description
7-Methoxy-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 27080-53-1 and a molecular weight of 148.16 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
A group of benzimidazole analogs of sildenafil, 3-benzimidazolyl-4-methoxy-phenylsulfonylpiperazines were efficiently synthesized . The synthesis of 2-(2-methoxyphenyl)-1H-benzo[d]imidazole involved phenylenediamine, o-anisaldehyde, and 1,4-benzoquinone .Molecular Structure Analysis
The crystal structures of 1H-benzo[d]imidazole derivatives were determined and an identical system of hydrogen bonds, C(4), was observed . Solid-state NMR was applied for testing the quality of the obtained samples .Chemical Reactions Analysis
The formation of benzimidazoles with a methoxy group in the benzene ring and an allyl group at the nitrogen atom was observed . The piperazine-containing compounds showed a novel fragmentation pattern leading to an m/z = 316 .Scientific Research Applications
Antimicrobial Activity
“7-methoxy-1H-benzo[d]imidazole” and its derivatives have been extensively studied for their antimicrobial properties. These compounds exhibit significant inhibitory activity against a range of microbial species, including both Gram-positive and Gram-negative bacteria, as well as fungi . The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group and the imidazole ring contribute to the compound’s ability to target and inhibit microbial growth.
Anticancer Potential
Research has indicated that imidazole derivatives, including “7-methoxy-1H-benzo[d]imidazole,” show promise as potential anticancer agents . These compounds have been evaluated against various cancer cell lines, demonstrating the ability to interfere with cell proliferation and induce apoptosis. The benzo[d]imidazole moiety is particularly significant in the synthesis of novel compounds with enhanced antitumor activity.
Antiparasitic Applications
The benzo[d]imidazole scaffold is known for its antiparasitic effects. Compounds like “7-methoxy-1H-benzo[d]imidazole” are being explored for their potential to treat parasitic infections, offering an alternative to existing antiparasitic drugs, which are often limited by resistance issues .
Enzyme Inhibition
Imidazole derivatives are potent inhibitors of various enzymes. “7-methoxy-1H-benzo[d]imidazole” has been studied for its ability to inhibit enzymes that are crucial for the survival of pathogenic organisms, thereby serving as a target for the development of new therapeutic agents .
Neuroprotective Effects
The benzo[d]imidazole derivatives are being investigated for their neuroprotective properties. “7-methoxy-1H-benzo[d]imidazole” may play a role in protecting neuronal cells from damage or death, which is particularly relevant in the context of neurodegenerative diseases .
Anti-inflammatory and Analgesic Effects
Compounds with the benzo[d]imidazole structure, including “7-methoxy-1H-benzo[d]imidazole,” have shown anti-inflammatory and analgesic activities. These properties make them candidates for the development of new drugs to treat conditions associated with inflammation and pain .
Antiviral Applications
The imidazole ring is a common feature in many antiviral compounds. “7-methoxy-1H-benzo[d]imidazole” is being explored for its potential use in antiviral therapies, particularly as a means to disrupt viral replication processes .
Drug Development and Synthesis
“7-methoxy-1H-benzo[d]imidazole” serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for the creation of diverse compounds with a wide range of biological activities, making it a valuable building block in drug discovery and development .
Mechanism of Action
Target of Action
Similar compounds, such as other 1h-benzo[d]imidazole derivatives, have been reported to target human topoisomerase i .
Mode of Action
It’s worth noting that other 1h-benzo[d]imidazole derivatives have been found to block signal reception at certain levels, leading to reduced transcription of specific genes .
Biochemical Pathways
It has been suggested that similar compounds can induce cell cycle arrest and apoptosis in certain cancer cells .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cancer cells, accompanied by the upregulation of pro-apoptotic caspase-3 and bax and downregulation of anti-apoptotic bcl-2 .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
properties
IUPAC Name |
4-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINCPBIVGNTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566263 | |
Record name | 4-Methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27080-53-1 | |
Record name | 4-Methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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